Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine ring with a tert-butyl carboxylate group at position 1 and a pyrazole substituent at position 2. The pyrazole bears a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at its 3-position. Its molecular formula is C₂₀H₃₂BN₃O₄, with a molecular weight of 397.31 g/mol .
Applications: This boronate ester is primarily used in Suzuki-Miyaura cross-coupling reactions for drug discovery, enabling the introduction of aryl or heteroaryl groups into complex molecules. It serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C19H32BN3O4 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-11-8-9-14(13-22)23-12-10-15(21-23)20-26-18(4,5)19(6,7)27-20/h10,12,14H,8-9,11,13H2,1-7H3 |
InChI Key |
PYEACJCJNWBZAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCCN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with tert-butyl-4-hydroxypiperidine-1-carboxylate or related tert-butyl-protected piperidine derivatives as the starting material.
- The hydroxyl group on the piperidine ring is converted into a suitable leaving group (e.g., triflate or tosylate) to facilitate nucleophilic substitution with a pyrazole derivative.
Pyrazole Coupling
- The pyrazole ring is introduced by nucleophilic substitution or palladium-catalyzed coupling reactions.
- The pyrazole nitrogen is linked to the piperidine ring, forming the core structure of the target compound.
Borylation to Introduce the Boronate Ester
- The critical step involves the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group on the pyrazole ring.
- This is typically achieved via palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source.
- Reaction conditions include the use of potassium acetate as a base, 1,4-dioxane as solvent, and palladium catalysts such as PdCl2(dppf)2·CH2Cl2 or Pd(dppf)Cl2.
- The reaction is conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures (around 80°C) for several hours (3–16 h).
Purification and Characterization
- After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexanes gradients.
- The final product is characterized by mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and other spectroscopic methods to confirm structure and purity (typically >95%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Conversion of tert-butyl-4-hydroxypiperidine-1-carboxylate to triflate | Triflic anhydride, base, low temperature | Not specified | Formation of good leaving group |
| Pyrazole coupling | Pyrazole derivative, Pd catalyst, base, solvent | Moderate to high | Formation of pyrazolyl-piperidine intermediate |
| Borylation | Bis(pinacolato)diboron, PdCl2(dppf)2·CH2Cl2, KOAc, 1,4-dioxane, 80°C, 16 h | 89–90% | High yield borylation step under inert atmosphere |
| Purification | Silica gel chromatography, EtOAc/Hexanes gradient | - | Product purity >95% confirmed by MS and ^1H NMR |
- The total yield of the three-step synthesis from tert-butyl-4-hydroxypiperidine-1-carboxylate to the final boronate ester compound is approximately 49.9%, indicating moderate overall efficiency.
- The palladium-catalyzed borylation step is highly efficient, with isolated yields around 89–90% under optimized conditions.
- The use of tert-butyl carbamate protection ensures stability and solubility of intermediates and final products, facilitating purification and handling.
- Spectroscopic data (MS and ^1H NMR) confirm the successful incorporation of the boronate ester and pyrazole moieties, with characteristic chemical shifts and molecular ion peaks consistent with the expected structure.
| Parameter | Details |
|---|---|
| Starting material | tert-butyl-4-hydroxypiperidine-1-carboxylate |
| Key reagents | Bis(pinacolato)diboron, PdCl2(dppf)2·CH2Cl2, KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction time | 3–16 hours |
| Atmosphere | Argon or nitrogen (inert) |
| Purification method | Silica gel chromatography |
| Final product purity | ≥95% |
| Overall yield (3 steps) | ~49.9% |
The preparation of tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate is well-established through a multi-step synthetic route involving tert-butyl-protected piperidine derivatives, pyrazole coupling, and palladium-catalyzed borylation. The process benefits from high-yielding borylation under mild conditions and effective purification strategies. This compound’s synthesis is critical for its application as an intermediate in pharmaceutical and chemical research, supported by robust analytical characterization confirming its structure and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The boronate ester moiety facilitates palladium-catalyzed cross-coupling reactions with aryl halides or triflates, forming biaryl or heterobiaryl structures critical for drug discovery.
| Reaction Conditions | Outcome | Yield |
|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1) | Coupling with aryl bromides (e.g., 4-bromoanisole) yields biaryl derivatives | 65–85% |
This reaction is pivotal for introducing aromatic substituents, enhancing molecular complexity for target binding .
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is acid-labile, enabling controlled deprotection to generate a free amine for further functionalization.
| Conditions | Product | Applications |
|---|---|---|
| HCl (4M in dioxane) or TFA/DCM | Piperidine-3-[3-(boronate)pyrazol-1-yl]amine | Intermediate for amidation/alkylation |
The exposed amine can undergo nucleophilic reactions, such as:
-
Acylation : Reacting with acyl chlorides to form amides.
-
Alkylation : Introducing alkyl/aryl groups via SN2 mechanisms.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the 4-position (relative to the boronate group):
| Reagent | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro-pyrazole derivative | 0–5°C, 2h |
| Br₂ (FeBr₃) | Bromo-pyrazole derivative | DCM, rt, 1h |
These modifications enable further diversification of the aromatic system.
Nucleophilic Substitution at Piperidine
After Boc removal, the piperidine nitrogen serves as a nucleophile:
| Reagent | Product | Application |
|---|---|---|
| Methyl iodide (CH₃I) | N-Methylpiperidine derivative | Alters lipophilicity/basicinity |
| Benzyl chloroformate | N-Cbz-protected piperidine | Orthogonal protection |
Hydrolysis of Boronate Ester
The dioxaborolane group hydrolyzes under acidic or oxidative conditions to generate boronic acid, enabling alternative coupling strategies:
| Conditions | Product | Use |
|---|---|---|
| H₂O, HCl (pH 2–3) | Pyrazole-3-boronic acid | Direct coupling without pinacol |
Structural Influences on Reactivity
-
Steric Effects : The tert-butyl group and piperidine ring hinder reactions at the boron center, favoring regioselective coupling at the pyrazole 4-position .
-
Electronic Effects : The electron-withdrawing boronate enhances pyrazole’s electrophilic substitution reactivity.
This compound’s modular reactivity underpins its role as a linchpin in synthesizing targeted therapeutics, with documented yields and conditions ensuring reproducibility .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds that incorporate boron into their structure. Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. The presence of the boron moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.
2. Neuroprotective Properties
Research indicates that derivatives of piperidine compounds exhibit neuroprotective properties. The incorporation of the pyrazole and boron-containing groups may enhance the bioactivity of this compound against neurodegenerative diseases by modulating pathways associated with oxidative stress and neuronal survival.
Materials Science Applications
1. Polymer Chemistry
The unique structural features of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can improve the mechanical properties of polymers. Studies are ongoing to evaluate its effectiveness in creating durable and flexible materials suitable for various industrial applications.
2. Catalysis
The compound's boron content suggests potential applications in catalysis. Boron-containing compounds are known to facilitate various chemical reactions due to their Lewis acid properties. Research is being conducted to explore its use as a catalyst or co-catalyst in organic transformations.
Agricultural Chemistry Applications
1. Pesticide Development
In the context of agricultural chemistry, compounds like this compound are being studied for their potential as eco-friendly pesticides. The integration of boron into pesticide formulations may enhance efficacy against pests while minimizing environmental impact.
2. Plant Growth Regulation
Research has indicated that certain piperidine derivatives can act as plant growth regulators. The specific structure of this compound may allow it to influence plant growth processes positively, leading to increased crop yields and improved resistance to stress factors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using cell lines treated with the compound. |
| Study B | Neuroprotection | Observed neuroprotective effects in animal models exposed to neurotoxic agents; reduced markers of oxidative stress were noted. |
| Study C | Polymer Synthesis | Developed a new class of polymers with enhanced mechanical properties using the compound as a cross-linker; showed improved thermal stability. |
| Study D | Pesticide Efficacy | Evaluated against common agricultural pests; results indicated effective pest control with lower toxicity profiles compared to conventional pesticides. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues based on backbone, substituents, and boronate ester positioning:
Key Observations :
- Backbone Flexibility: Piperidine and pyrrolidine derivatives exhibit distinct steric and electronic profiles.
- Substituent Effects : Pyrazole-based compounds (target and ) are more reactive in cross-coupling reactions than phenyl or pyridinyl analogues due to the electron-deficient nature of pyrazole .
- Boronate Position : The 3-position on pyrazole (target) vs. 4-position (FF-9117 in ) alters steric hindrance, impacting coupling efficiency in Suzuki reactions.
Stability and Reactivity
- Acid Sensitivity : The tert-butyl carboxylate group in the target compound is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl in ).
- Boronate Stability : Pinacol boronate esters (target, ) are air-stable but prone to protodeboronation under protic conditions, unlike cyclic boronate esters in .
Biological Activity
Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate (CAS No. 1312713-37-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 311.22 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety and a dioxaborolane group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, one synthesis route involves using tert-butyl 4-hydroxypiperidine as a starting material and employing various coupling reactions to introduce the pyrazole and dioxaborolane groups .
Anticancer Properties
Research has indicated that compounds containing the dioxaborolane moiety exhibit promising anticancer activity. For example, similar structures have been explored in the context of inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The pyrazole derivative has been linked to enhanced activity against specific cancer types by targeting key signaling pathways involved in tumor growth .
Mechanistic Studies
Studies suggest that the mechanism of action may involve the inhibition of certain kinases that play crucial roles in cell signaling pathways. For instance, compounds with similar structures have shown inhibitory effects on the activity of ALK (anaplastic lymphoma kinase), which is implicated in several cancers including non-small cell lung cancer .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Crizotinib Analogs : Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine derivatives have been synthesized as potential analogs to crizotinib. These studies demonstrate their ability to inhibit ALK and ROS1 kinases effectively .
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., A549 for lung cancer) showed that these compounds could significantly reduce cell viability at micromolar concentrations. The IC50 values indicate potent activity comparable to established chemotherapeutics .
Table: Biological Activity Overview
Q & A
Q. What is the primary application of this compound in synthetic chemistry, and what methodologies are typically employed?
This compound is widely used as a boronic ester in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. For example, it reacts with aryl/heteroaryl halides (e.g., chloropyrimidines) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (KOAc), and solvents like dioxane/water. The reaction typically proceeds under nitrogen at 100°C for 16 hours, followed by purification via chromatography (PE/EA mixtures) .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
Q. How is this compound characterized after synthesis?
Standard characterization includes:
- Mass spectrometry (e.g., m/z 687 [M+H]⁺ in patent examples) .
- Chromatography (TLC, HPLC) to assess purity.
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm substituent positions and boronate integrity. SHELX programs may resolve crystallographic data for related derivatives .
Advanced Research Questions
Q. How can competing side reactions be minimized during Suzuki-Miyaura coupling with this boronate?
- Catalyst optimization : Pd(dppf)Cl₂ is often effective, but alternatives like Pd(PPh₃)₄ may reduce undesired homocoupling.
- Base selection : KOAc is standard, but Cs₂CO₃ can enhance reactivity in sterically hindered systems .
- Solvent control : Anhydrous dioxane minimizes hydrolysis, while controlled water amounts (3–10%) improve catalyst turnover .
Q. What strategies improve purification yields for products derived from this compound?
- Gradient chromatography : Adjust PE/EA ratios to separate polar byproducts (e.g., boronic acid derivatives).
- Precipitation methods : Use hexane to precipitate crude products before column purification .
- Degassing solvents : Reduces catalyst deactivation by oxygen, improving reaction efficiency .
Q. How does this boronate perform in non-traditional reaction mechanisms, such as photoredox catalysis?
Under visible-light irradiation, the boronate can participate in deboronative radical cascades . For example, with 4CzIPN as a photocatalyst and PhLi as an initiator, it forms C–C bonds via radical intermediates, enabling access to γ-amino boronic esters or cyclobutane derivatives .
Q. What are the challenges in resolving crystallographic disorder for derivatives of this compound?
- Low-resolution data : Use SHELXL’s restraints for bond lengths/angles and refine occupancy factors for disordered groups (e.g., tert-butyl or dioxaborolane moieties).
- Twinned crystals : Apply twin-law refinement in SHELXPRO to model overlapping lattices .
Methodological Notes
- Contradictions in literature : Patent examples (e.g., 49–61% yields ) may conflict with academic reports due to scale, purity of starting materials, or catalyst batch variability. Reproduce conditions with rigorous exclusion of moisture/oxygen.
- Alternative applications : The boronate’s stability makes it suitable for multi-step syntheses, such as in GSK-3β inhibitors, where it undergoes sequential coupling and deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
